molecular formula C7H11ClO2 B13277400 6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane

6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane

Cat. No.: B13277400
M. Wt: 162.61 g/mol
InChI Key: HAFAUXQYXKMRTP-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane is a chemical compound with the molecular formula C7H11ClO2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane typically involves the reaction of a suitable precursor with chloromethylating agents. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl group into the spiro compound . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.

Scientific Research Applications

6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane involves its reactivity with various biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The specific molecular targets and pathways depend on the nature of the derivative and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane is unique due to its specific spiro structure and the presence of a chloromethyl group, which provides a versatile site for chemical modifications. This makes it a valuable compound for the development of new materials and biologically active molecules.

Properties

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

7-(chloromethyl)-5,8-dioxaspiro[3.4]octane

InChI

InChI=1S/C7H11ClO2/c8-4-6-5-9-7(10-6)2-1-3-7/h6H,1-5H2

InChI Key

HAFAUXQYXKMRTP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)OCC(O2)CCl

Origin of Product

United States

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